2-Isopropyl-1,3-benzothiazole

Vue d'ensemble

Description

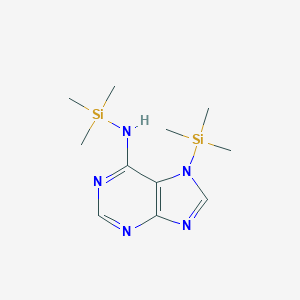

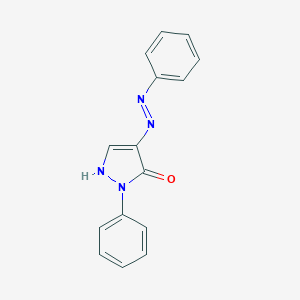

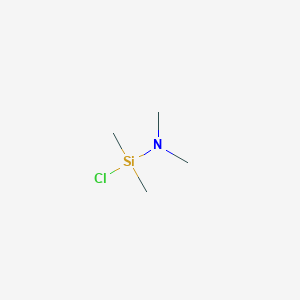

2-Isopropyl-1,3-benzothiazole is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . The 2-Isopropyl-1,3-benzothiazole has a molecular formula of C10H11NS .

Synthesis Analysis

Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . A novel method for the synthesis of 2-arylbenzothiazole derivatives involves using 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by Pd (dppf)Cl2 CH2 Cl2 in the presence of K2 CO3 and DMF .Molecular Structure Analysis

The molecular weight of 2-Isopropyl-1,3-benzothiazole is 177.27 g/mol . The InChIKey is NFRMLNPNLJBPOL-UHFFFAOYSA-N . The Canonical SMILES is CC©C1=NC2=CC=CC=C2S1 .Chemical Reactions Analysis

The formation of products, 3-aminoimidazo2,1-bbenzothiazoles, is facilitated by fast removal of water due to strong dehydrating agent P2 O5 /SiO2 . This catalyst is widely used nowadays in view of its effectiveness, ecological safety, stability, low toxicity, and simple handling .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropyl-1,3-benzothiazole include a molecular weight of 177.27 g/mol, XLogP3 of 3.8, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 177.06122053 g/mol, Monoisotopic Mass of 177.06122053 g/mol, Topological Polar Surface Area of 41.1 Ų, Heavy Atom Count of 12, and Formal Charge of 0 .Applications De Recherche Scientifique

Agricultural Chemicals

2-Isopropyl-1,3-benzothiazole: and its derivatives have been extensively researched for their potential in agricultural chemicals. They exhibit a broad spectrum of biological activities, including antibacterial , antiviral , and herbicidal properties . These compounds serve as important heterocyclic scaffolds in the discovery of new agrochemicals, contributing to the management of pest resistance and resistant weeds.

Anticancer and Anti-inflammatory Agents

Recent studies have synthesized novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents . These compounds have shown promise in inhibiting the proliferation of various cancer cell lines and reducing the activity of inflammatory factors such as IL-6 and TNF-α. The dual functionality of these derivatives makes them valuable in the development of new therapeutic strategies for cancer treatment.

Green Chemistry

The benzothiazole ring system is recognized for its high pharmaceutical and biological activity, leading to its use in green chemistry applications . It is utilized as vulcanization accelerators, antioxidants, plant growth regulators, enzyme inhibitors, and more. The focus on sustainable and environmentally friendly processes has increased the relevance of benzothiazole compounds in green chemistry.

Fluorescent Probes

Benzothiazole-based fluorescent probes are classified into categories based on different analytes, such as metal cations, anions, sulfur-containing compounds, and other species . The design and synthesis of these probes, along with their detecting mechanisms, are crucial for applications in bioimaging and environmental monitoring.

Antimicrobial Properties

Derivatives of 2-Isopropyl-1,3-benzothiazole have been investigated for their antimicrobial properties against a range of bacteria and fungi . These studies are significant for the development of new antimicrobial agents that can combat drug-resistant strains and prevent the spread of infectious diseases.

Pharmaceutical Research

Benzothiazole derivatives play a pivotal role in pharmaceutical research, serving as core scaffold structures in drug discovery . Their versatility and efficacy in various biological activities make them suitable candidates for the development of new drugs with improved pharmacological profiles.

Mécanisme D'action

Target of Action

Benzothiazole derivatives, such as 2-Isopropyl-1,3-benzothiazole, have been found to exhibit a wide range of biological activities. They have been reported to inhibit various targets including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

For instance, they have been found to inhibit the target DprE1, which is involved in the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives affect various biochemical pathways. They have been found to inhibit the release of cytochrome c from mitochondria, which is a key step in the intrinsic pathway of apoptosis . This suggests that these compounds may have a role in regulating cell death and could potentially be used in the treatment of diseases where apoptosis is dysregulated, such as cancer .

Pharmacokinetics

The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of active benzothiazole compounds have been predicted using swiss adme and admetsar web servers .

Result of Action

The result of the action of 2-Isopropyl-1,3-benzothiazole is likely to depend on the specific target and pathway it affects. For example, if it inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites. If it affects a signaling pathway, it could alter the behavior of cells. In the case of anti-tubercular activity, benzothiazole derivatives have been found to exhibit better inhibition potency against M. tuberculosis compared to standard reference drugs .

Orientations Futures

Benzothiazole and its derivatives have attracted great interest from researchers for drug design due to their high biological and pharmacological activity . The development of synthetic processes is one of the most significant problems facing researchers . Therefore, future research may focus on developing new synthetic methods and exploring the biological activities of 2-Isopropyl-1,3-benzothiazole and its derivatives.

Propriétés

IUPAC Name |

2-propan-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRMLNPNLJBPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-1,3-benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)